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molecular formula C16H18N2O2 B8334321 Ethyl 4-amino-3-(benzylamino)benzoate

Ethyl 4-amino-3-(benzylamino)benzoate

Cat. No. B8334321
M. Wt: 270.33 g/mol
InChI Key: RHORETSCRZLATF-UHFFFAOYSA-N
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Patent
US08466193B2

Procedure details

To a stirring solution of ethyl 3-(benzylamino)-4-nitrobenzoate (1.52 g, 5 mmol) in ethanol (50 mL) and acetic acid (7 mL) was added zinc dust (2.3 g, 35 mmol). After 1 hr at room temperature, the solids were filtered and the remaining solution was concentrated. The resulting residue was diluted with ethyl acetate (200 mL) and washed with dilute aq. NaHCO3 (1×100 mL), then the organic layer was dried (MgSO4), filtered and then concentrated to provide 1.44 g (˜100%) of crude ethyl 4-amino-3-(benzylamino)benzoate as an orange/brown oil. This material was used without further purification.
Name
ethyl 3-(benzylamino)-4-nitrobenzoate
Quantity
1.52 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Name
Quantity
2.3 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:8][C:9]1[CH:10]=[C:11]([CH:17]=[CH:18][C:19]=1[N+:20]([O-])=O)[C:12]([O:14][CH2:15][CH3:16])=[O:13])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>C(O)C.C(O)(=O)C.[Zn]>[NH2:20][C:19]1[CH:18]=[CH:17][C:11]([C:12]([O:14][CH2:15][CH3:16])=[O:13])=[CH:10][C:9]=1[NH:8][CH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
ethyl 3-(benzylamino)-4-nitrobenzoate
Quantity
1.52 g
Type
reactant
Smiles
C(C1=CC=CC=C1)NC=1C=C(C(=O)OCC)C=CC1[N+](=O)[O-]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
7 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
2.3 g
Type
catalyst
Smiles
[Zn]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the solids were filtered
CONCENTRATION
Type
CONCENTRATION
Details
the remaining solution was concentrated
ADDITION
Type
ADDITION
Details
The resulting residue was diluted with ethyl acetate (200 mL)
WASH
Type
WASH
Details
washed with dilute aq. NaHCO3 (1×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC1=C(C=C(C(=O)OCC)C=C1)NCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.44 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 106.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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